3-(Benzyloxy)isoxazole-5-carboxylic acid

Übersicht

Beschreibung

“3-(Benzyloxy)isoxazole-5-carboxylic acid” is a chemical compound with the molecular formula C11H9NO4 . It is categorized under carboxylic acids . The molecular weight of this compound is 219.195 .

Molecular Structure Analysis

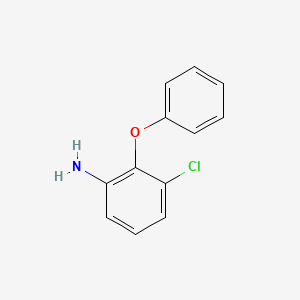

The molecular structure of “3-(Benzyloxy)isoxazole-5-carboxylic acid” consists of an isoxazole ring attached to a benzyloxy group and a carboxylic acid group . The isoxazole ring contains a nitrogen atom and an oxygen atom . There are two reducible sites in the molecule, namely the benzylic-like position and the isoxazole N–O bond .

Chemical Reactions Analysis

The presence of two reducible sites in the molecule, namely the benzylic-like position and the isoxazole N–O bond, creates a possible competition . Under certain conditions, ethyl (Z)-2-amino-4-oxo-2-pentanoate is obtained as the only product .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Benzyloxy)isoxazole-5-carboxylic acid” include a molecular weight of 219.195 and a molecular formula of C11H9NO4 . More specific properties such as melting point, boiling point, and density are not provided in the available literature.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

3-(Benzyloxy)isoxazole-5-carboxylic acid: is a valuable building block in medicinal chemistry due to its isoxazole ring, which is a common motif in many pharmacologically active compounds. The isoxazole moiety is known for its role in the development of molecules with anti-inflammatory, analgesic, and antipyretic properties . The benzyloxy group can be strategically modified or removed in drug design, offering a versatile handle for chemical transformations.

Agriculture: Development of Agrochemicals

Isoxazole derivatives, including 3-(Benzyloxy)isoxazole-5-carboxylic acid , have been explored for their potential use in agriculture. They serve as precursors for the synthesis of herbicides, fungicides, and insecticides. The structural diversity of isoxazole-based compounds allows for the development of new agrochemicals with specific modes of action to target pests and diseases .

Material Science: Synthesis of Organic Semiconductors

In material science, 3-(Benzyloxy)isoxazole-5-carboxylic acid can be utilized to synthesize organic semiconductors. Isoxazole rings can be part of π-conjugated systems that are essential for the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The carboxylic acid functionality provides an anchor point for further functionalization or cross-linking within polymeric materials.

Environmental Science: Biodegradable Polymers

The incorporation of 3-(Benzyloxy)isoxazole-5-carboxylic acid into polymer chains can lead to the development of environmentally friendly, biodegradable polymers. The isoxazole ring can enhance the degradability of these materials, making them suitable for applications where reduced environmental impact is desired .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 3-(Benzyloxy)isoxazole-5-carboxylic acid can act as an inhibitor or modulator for various enzymes. Its structure allows it to mimic transition states or bind to active sites, providing insights into enzyme mechanisms and aiding in the design of more effective inhibitors .

Pharmacology: Prodrug Synthesis

In pharmacology, 3-(Benzyloxy)isoxazole-5-carboxylic acid can be used to create prodrugs. The carboxylic acid group can be modified to alter the drug’s solubility, absorption, and distribution properties. This modification can improve the bioavailability and therapeutic index of pharmacologically active compounds .

Safety And Hazards

While specific safety and hazard information for “3-(Benzyloxy)isoxazole-5-carboxylic acid” is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, avoiding dust formation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Eigenschaften

IUPAC Name |

3-phenylmethoxy-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-11(14)9-6-10(12-16-9)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUCOZFGZRKXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545337 | |

| Record name | 3-(Benzyloxy)-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)isoxazole-5-carboxylic acid | |

CAS RN |

2552-54-7 | |

| Record name | 3-(Benzyloxy)-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B1282412.png)

![8-Oxabicyclo[3.2.1]octan-3-one](/img/structure/B1282416.png)

![2-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1282432.png)

![2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B1282447.png)